molecular formula C37H40N4O7 B1203588 Haplophytine CAS No. 16625-20-0

Haplophytine

Cat. No. B1203588
CAS RN: 16625-20-0
M. Wt: 652.7 g/mol
InChI Key: SFSFAWRKKRGBKI-ZLEWMSNTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haplophytine is a member of carbazoles.

Scientific Research Applications

1. Chemical Structure and Synthesis:

  • Haplophytine, a heterodimeric alkaloid from Haplophyton cimicidum, is notable for its complex skeleton. This includes a tetracyclic domain with a bridged ketone and an indolic domain (aspidophytine) with a fused lactone, linked at a quaternary carbon center. Notably, under certain conditions, haplophytine undergoes a reversible 1,2-rearrangement to form an imminium compound (Doris, 2009).
  • The synthesis of haplophytine has been a challenge in natural product synthesis due to its complex polycyclic structure with multiple stereocenters. The molecule's unique properties, like its bridged ketone and aspidophytine domain, have drawn significant interest in synthetic chemistry (Ueda et al., 2009); (Nicolaou et al., 2009).

2. Spectroscopic Properties:

  • Haplophytine's molecular and electronic structure has been studied through density functional calculations. It has been noted for its congested framework, two protonation sites of varying basicity, and a strong hydrogen bond, which contribute to its acidic activity. These properties are reflected in its carbonyl vibrations, 13C NMR chemical shifts, and UV absorption spectra (Galasso, 2010).

3. Biological Properties:

  • Haplophytine has been identified as the principal bioactive component in Haplophyton cimicidum, valued for its insecticidal properties. This discovery was significant in understanding its role in traditional uses and potential applications in insect control (Raissi et al., 2016).

4. Therapeutic Potential:

  • Haplophytin-A, a derivative of haplophytine, has been shown to induce caspase-8-mediated apoptosis in human promyelocytic leukemia cells. This suggests its potential role in leukemia therapy, highlighting the extrinsic pathway of apoptosis involving the intrinsic pathway (Won et al., 2010).

properties

CAS RN

16625-20-0

Product Name

Haplophytine

Molecular Formula

C37H40N4O7

Molecular Weight

652.7 g/mol

IUPAC Name

(1S,12R)-12-[(1S,4R,12R,16S)-7,8-dimethoxy-5-methyl-18-oxo-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-2,6,8,10-tetraen-9-yl]-7-hydroxy-15-methyl-5,15-diazatetracyclo[10.3.1.01,5.06,11]hexadeca-6(11),7,9-triene-4,16-dione

InChI

InChI=1S/C37H40N4O7/c1-38-17-14-34(21-7-5-8-24(42)28(21)41-26(43)10-13-36(38,41)32(34)45)23-19-22-29(31(47-4)30(23)46-3)39(2)25-9-12-33-11-6-16-40-18-15-35(22,25)37(33,40)48-27(44)20-33/h5,7-9,12,19,25,42H,6,10-11,13-18,20H2,1-4H3/t25-,33-,34-,35-,36+,37+/m1/s1

InChI Key

SFSFAWRKKRGBKI-ZLEWMSNTSA-N

Isomeric SMILES

CN1CC[C@@]2(C3=C(C(=CC=C3)O)N4[C@]1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)[C@@]78CCN9[C@]71[C@@](CCC9)(CC(=O)O1)C=C[C@H]8N6C)OC)OC

SMILES

CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC

Canonical SMILES

CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC

Other CAS RN

16625-20-0

synonyms

haplophytine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haplophytine
Reactant of Route 2
Haplophytine
Reactant of Route 3
Haplophytine
Reactant of Route 4
Haplophytine
Reactant of Route 5
Haplophytine
Reactant of Route 6
Haplophytine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.